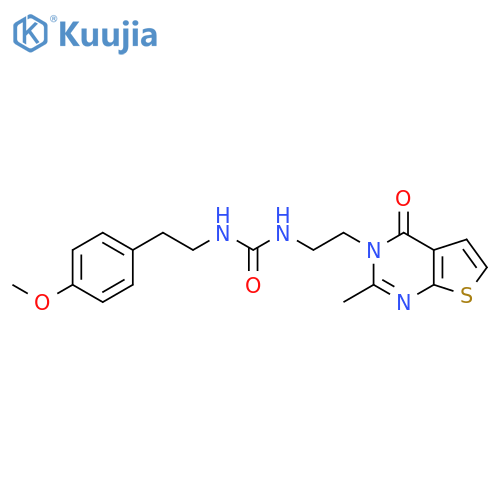Cas no 1903884-28-5 (1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea)

1903884-28-5 structure
商品名:1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea
1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea
- F6524-6087
- AKOS025390733
- 1-[2-(4-methoxyphenyl)ethyl]-3-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]urea
- 1903884-28-5
- 1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea
- 1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea
-
- インチ: 1S/C19H22N4O3S/c1-13-22-17-16(8-12-27-17)18(24)23(13)11-10-21-19(25)20-9-7-14-3-5-15(26-2)6-4-14/h3-6,8,12H,7,9-11H2,1-2H3,(H2,20,21,25)
- InChIKey: USPWVNJDBUSQFI-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1N=C(C)N(C2=O)CCNC(NCCC1C=CC(=CC=1)OC)=O
計算された属性
- せいみつぶんしりょう: 386.14126175g/mol
- どういたいしつりょう: 386.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 563
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 111Ų
1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6524-6087-20μmol |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6524-6087-2μmol |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6524-6087-5μmol |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6524-6087-25mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 25mg |
$109.0 | 2023-09-08 | ||
| Life Chemicals | F6524-6087-2mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6524-6087-15mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 15mg |
$89.0 | 2023-09-08 | ||
| Life Chemicals | F6524-6087-20mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 20mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6524-6087-10μmol |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6524-6087-1mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6524-6087-4mg |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)urea |
1903884-28-5 | 4mg |
$66.0 | 2023-09-08 |
1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1903884-28-5 (1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea) 関連製品
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
